molecular formula C7H6N2S B075618 4-Methyl-2,1,3-benzothiadiazole CAS No. 1457-92-7

4-Methyl-2,1,3-benzothiadiazole

Cat. No.: B075618
CAS No.: 1457-92-7
M. Wt: 150.2 g/mol
InChI Key: IYZKISWGGPKREZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with methyl iodide, followed by cyclization with thionyl chloride. The reaction conditions typically involve refluxing in an inert atmosphere to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,1,3-benzothiadiazole involves its strong electron-withdrawing properties, which influence its interactions with other molecules. In biological systems, it can interact with specific proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but its ability to participate in charge-transfer reactions is a key feature .

Comparison with Similar Compounds

4-Methyl-2,1,3-benzothiadiazole is unique due to its methyl group, which can influence its chemical reactivity and physical properties. Similar compounds include:

These compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

4-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZKISWGGPKREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NSN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381768
Record name 4-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-92-7
Record name 4-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2,1,3-benzothiadiazole
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Synthesis routes and methods I

Procedure details

To a solution of 2,3-diaminotoluene (5.0g, 40.9 mmol) in pyridine (40 mL) at 0° C. was added thionyl chloride (7.0 mL, 98.2 mmol) dropwise. The reaction mixture was stirred at 0° C. for 30 mins, then water (200 mL) was added. The solution was extracted with dicholomethane (2×250 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give compound 839A (5.57g) as a dark brown liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (166 g, 1.4 mol) was added to a solution of 2,3-diaminotoluene (71 g, 0.58 mol) in pyridine (430 mL) dropwise at a temperature below 45° C. Concentrated HCl (300 mL) was then added dropwise while care was taken to ensure that the reaction temperature did not exceed 65° C. After cooling to room temperature, the reaction mixture was subjected to a steam distillation. The light-yellow oil suspension in the water layer was extracted with diethyl ether. The combined extracts were washed with brine and dried over Na2SO4. After removal of the solvent by rotary evaporation, 4-methyl-2,1,3-benzothiadiazole was obtained as a light-yellow liquid in 92% (80.6 g) of yield. Rf=0.62 (hexane/ethyl acetate=3:1); 1H NMR (200 MHz, CDCl3) δ2.74 (s, 3H), 7.34 (m, 1H), 7.48 (d,J1=8.7 Hz, J2=6.7 Hz, 1H), 7.83 (m, 1H).
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2,1,3-benzothiadiazole
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Reactant of Route 6
4-Methyl-2,1,3-benzothiadiazole
Customer
Q & A

Q1: Why is palladium-catalyzed amination with benzophenone imine preferred over traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole?

A1: Traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole can pose safety concerns due to the use of hazardous reagents. The research by [] demonstrates a safer and more practical alternative by employing palladium-catalyzed amination. This method uses benzophenone imine as a safer ammonia equivalent, resulting in a high yield of the desired product. This approach was successfully implemented on a larger scale (14.0 kg) in a pilot plant setting, showcasing its scalability and practicality for industrial applications. []

Q2: How does the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles proceed from 4-methyl-2,1,3-benzothiadiazole?

A2: The synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles starts with this compound, which is derived from o-methylaniline through a three-step reaction sequence: bromination, hydrolysis, and selective oxidation using IBX (2-iodoxybenzoic acid). [] This process yields key building blocks like 4-formyl-7-bromo-2,1,3-benzothiadiazole. Further reactions, such as condensation or coupling reactions with electron-donating groups, are then used to introduce the desired substituents at the 4 and 7 positions of the benzothiadiazole core, leading to the formation of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles. []

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